Amredobresib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails . Amredobresib is under clinical development for the treatment of various cancers, including diffuse large B-cell lymphoma, NUT-midline carcinoma, small cell lung cancer, metastatic castration-resistant prostate cancer, and colorectal cancer .
Preparation Methods
The synthesis of Amredobresib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Amredobresib undergoes various chemical reactions, primarily focusing on its interaction with bromodomains. It inhibits the binding of bromodomains to acetylated lysines on histone H3 and H4, thereby regulating gene transcription . The compound is stable under standard laboratory conditions and does not undergo significant oxidation, reduction, or substitution reactions under these conditions . The major products formed from its reactions are typically the result of its interaction with target proteins, leading to the inhibition of gene transcription .
Scientific Research Applications
Amredobresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of BET proteins in gene regulation. In biology, it helps elucidate the mechanisms of epigenetic regulation and chromatin remodeling. In medicine, this compound is being investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors . Its ability to inhibit BET proteins makes it a valuable compound for studying the epigenetic regulation of gene expression and its implications in cancer and other diseases .
Mechanism of Action
Amredobresib exerts its effects by inhibiting the interaction between bromodomains and acetylated lysines on histone tails. This inhibition prevents the recruitment of BET proteins to chromatin, thereby disrupting the transcriptional machinery and leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival . The molecular targets of this compound include bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and bromodomain testis-specific protein . The pathways involved in its mechanism of action include the inhibition of transcriptional elongation and the disruption of chromatin remodeling .
Comparison with Similar Compounds
Amredobresib is unique among BET inhibitors due to its high selectivity and potency. It selectively inhibits BET family members and is highly potent against bromodomain-containing protein 4, with an IC50 value of 5 ± 3 nM for bromodomain-containing protein 4 bromodomain 1 and 41 ± 30 nM for bromodomain-containing protein 4 bromodomain 2 . Similar compounds include JQ1, I-BET762, and OTX015, which also target BET proteins but may differ in their selectivity, potency, and pharmacokinetic properties . This compound’s unique chemical structure and high selectivity make it a valuable tool for studying BET protein function and developing targeted therapies for cancer .
Properties
CAS No. |
1610044-98-8 |
---|---|
Molecular Formula |
C26H29N9 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |
InChI Key |
JLUUVUUYIXBDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.